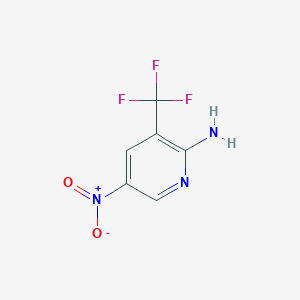

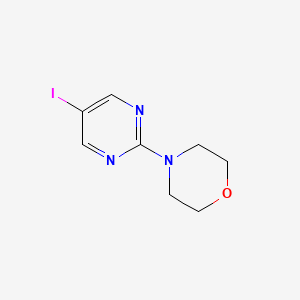

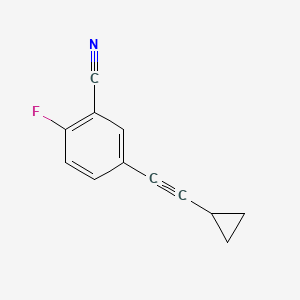

![molecular formula C8H8N2O B1404231 Pyrrolo[1,2-a]pyrazine-1-methanol CAS No. 1251762-21-6](/img/structure/B1404231.png)

Pyrrolo[1,2-a]pyrazine-1-methanol

Descripción general

Descripción

Pyrrolo[1,2-a]pyrazine-1-methanol is a derivative of Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of Pyrrolo[1,2-a]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The synthesis of new compounds was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis

Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives :

- Pyrrolo[1,2-a]pyrazine derivatives have been synthesized using one-pot methods, showing potential in organic chemistry and drug design. For instance, Gandhi et al. (2017) developed a method for synthesizing novel tetrahydropyrrolo[1,2-a]pyrazine derivatives via a one-pot four-component condensation process (Ghandi, Salahi, Taheri, & Abbasi, 2017).

Anti-Inflammatory Activity :

- Pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects. Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazine derivatives and evaluated their anti-inflammatory properties, finding inhibitions of 43-59% against IL-6 at 50 μM (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).

Catalytic and Synthetic Applications :

- The compound has been used in various catalytic and synthetic processes. Hu et al. (2018) utilized pyrrolo[1,2-a]pyrazine in asymmetric hydrogenation to synthesize chiral amines, demonstrating its utility in stereocontrolled syntheses (Hu, Chen, Zhai, & Zhou, 2018).

Formation of Complex Heterocyclic Systems :

- Pyrrolo[1,2-a]pyrazine is key in forming complex heterocyclic systems, which are important in medicinal chemistry. Mínguez et al. (1996) described a new synthesis of pyrrolo[1,2-a]pyrazine from pyrrole, exploring its basic chemistry and potential applications (Mínguez, Castellote, Vaquero, Garcı́a-Navı́o, Alvarez-Builla, Castaño, & Andrés, 1996).

Optoelectronic Material Development :

- Pyrrolo[1,2-a]pyrazine derivatives are being explored for their potential in optoelectronic materials. Meti et al. (2017) synthesized dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, investigating their optical and thermal properties for use in organic optoelectronics (Meti, Lee, Yang, & Gong, 2017).

Mecanismo De Acción

Target of Action

Pyrrolo[1,2-a]pyrazine-1-methanol is a derivative of the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound . Pyrrolo[1,2-a]pyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . One specific target that has been identified for some pyrrolo[1,2-a]pyrazine derivatives is the Translocator protein 18 kDa (TSPO) .

Mode of Action

It’s known that pyrrolo[1,2-a]pyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolo[1,2-a]pyrazine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Given the wide range of biological activities exhibited by pyrrolo[1,2-a]pyrazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Direcciones Futuras

The future directions for the research on Pyrrolo[1,2-a]pyrazine-1-methanol could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its physical and chemical properties. There is also a need for more Structure-Activity Relationship (SAR) research on it . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Análisis Bioquímico

Biochemical Properties

Pyrrolo[1,2-a]pyrazine-1-methanol plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit kinase inhibitory activity, which suggests interactions with kinases involved in cell signaling pathways . Additionally, its antimicrobial properties indicate interactions with bacterial enzymes and proteins, disrupting their normal functions and leading to cell death . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, thereby inhibiting or modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to altered phosphorylation states of key signaling proteins, impacting pathways such as MAPK/ERK and PI3K/Akt . This modulation can result in changes in gene expression profiles, affecting processes like cell proliferation, apoptosis, and differentiation. Furthermore, its antimicrobial activity can lead to the disruption of bacterial cell wall synthesis and protein synthesis, ultimately causing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can inhibit enzyme activity by blocking substrate access to the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and kinase inhibitory effects, although the potency may decrease over time due to degradation or metabolic inactivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biological activity, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to increase its solubility for excretion . The compound may also undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which can affect its localization and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with kinases and transcription factors . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its efficacy in modulating cellular processes . For example, phosphorylation or acetylation of this compound can influence its localization and interaction with target biomolecules .

Propiedades

IUPAC Name |

pyrrolo[1,2-a]pyrazin-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMUSQJRSXDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C(C2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299445 | |

| Record name | Pyrrolo[1,2-a]pyrazine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251762-21-6 | |

| Record name | Pyrrolo[1,2-a]pyrazine-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251762-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

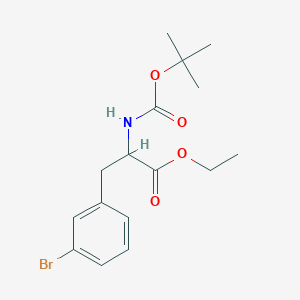

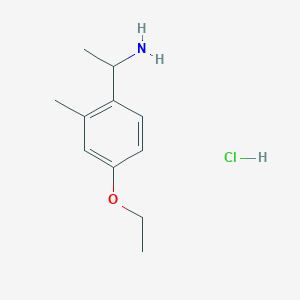

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

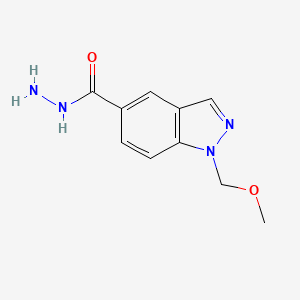

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

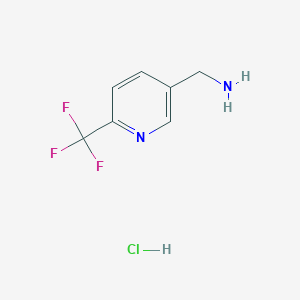

![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)